N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core (thieno[3,2-d]pyrimidin-4-one) substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. Its molecular formula is C₂₃H₂₀ClN₃O₂S₂, with a molecular weight of approximately 470.0 g/mol . The structural complexity of this compound, including the chloro and methyl substituents, suggests tailored lipophilicity and steric effects that may influence its bioavailability and target binding.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-18(8-9-30-21)26-23(27)31-12-20(28)25-16-6-5-14(2)17(24)11-16/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBZZJHYVGPILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple functional groups which may contribute to its biological activity. Its molecular formula is , and it features a thieno[3,2-d]pyrimidine core which is known for various biological properties.
Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O2S |
| Molecular Weight | 371.90 g/mol |
| CAS Number | 477333-96-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds featuring thieno[3,2-d]pyrimidine moieties have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that related compounds can induce cell death in various cancer cell lines by activating caspase pathways.
- Case Studies : In a recent study, a similar thieno[3,2-d]pyrimidine derivative was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that the compound could be a lead candidate for further development in cancer therapy .
Antimicrobial Activity
Compounds with sulfanyl groups have been noted for their antimicrobial properties. The presence of the sulfanyl group in this compound suggests potential efficacy against bacterial strains.
- In vitro Testing : Preliminary tests have indicated that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Further research is needed to elucidate the exact mechanisms of action and spectrum of activity.
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor of various enzymes. For example:
- Tyrosinase Inhibition : Analogous compounds have shown promise as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. Studies indicate that these compounds can competitively inhibit tyrosinase with high affinity .
Research Findings
The following table summarizes key findings from recent studies related to the biological activities of similar compounds:
Comparison with Similar Compounds
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-92-2)
- Structural Differences: The chloro substituent is at the 2-position of the phenyl ring instead of the 3-position in the target compound. The thienopyrimidinone core is substituted with a 3-methyl group and a 7-(4-methylphenyl) group.
- Impact: The positional isomerism (2-chloro vs.
- Molecular Weight : 470.0 g/mol (identical to the target compound) .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 687563-28-6)
- Structural Differences: The phenyl group on the thienopyrimidinone is 4-chlorophenyl, and the acetamide is linked to a 2-(trifluoromethyl)phenyl group.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic stability compared to methyl substituents .
- Molecular Weight : 484.9 g/mol, slightly higher due to the trifluoromethyl group .
Analogues with Modified Core Structures
Tetrahydro-benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
- Core Modification: Incorporates a triazolo ring fused to the thienopyrimidine system.
- Example: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide.
Pyrimido[5,4-b]indole Derivatives
- Core Modification : Replaces the thiophene ring with an indole system (pyrimido[5,4-b]indol-4-one).
- Example : 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide.
- Impact : The indole moiety increases aromatic surface area, which may enhance π-π stacking interactions in biological targets .
Functional Group Variations
Chloro and Methyl Substitutions
- Example: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
- Structural Differences: Uses a simpler pyrimidine core instead of thienopyrimidinone and lacks the methylphenyl substituents.
- Impact : Reduced steric bulk may lower binding specificity but improve synthetic accessibility .
Trifluoromethyl and Methoxy Groups
- Example: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide.
- Impact: Methoxy groups enhance solubility, while cyano groups increase electrophilicity, influencing reactivity .
Physicochemical Data
| Property | Target Compound | CAS 1040631-92-2 | CAS 687563-28-6 |
|---|---|---|---|
| Molecular Weight | 470.0 | 470.0 | 484.9 |
| Melting Point | N/A | N/A | N/A |
| LogP (Predicted) | ~3.5 | ~3.6 | ~4.0 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
